![molecular formula C15H12BrClN2O3S B12071290 N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide CAS No. 648409-31-8](/img/structure/B12071290.png)
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is a complex organic compound with the molecular formula C15H12BrClN2O3S. This compound is characterized by the presence of a bromopropanamide group attached to a phenyl ring, which is further substituted with a 4-chloro-2-nitrophenylthio group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrothiophenol with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with aniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thioether group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the sulfone derivative.
Applications De Recherche Scientifique
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromoacetamide
- N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-nitrobenzamide
Uniqueness
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is unique due to its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable tool in various scientific research applications, offering opportunities for the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
648409-31-8 |
|---|---|
Formule moléculaire |
C15H12BrClN2O3S |
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]propanamide |
InChI |
InChI=1S/C15H12BrClN2O3S/c1-9(16)15(20)18-11-4-2-3-5-13(11)23-14-7-6-10(17)8-12(14)19(21)22/h2-9H,1H3,(H,18,20) |
Clé InChI |
ICIXXVHIHXCABC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B12071215.png)

![(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12071217.png)


![Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-](/img/structure/B12071242.png)

![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)




